3-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine
Description
3-Methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine is a pyridazine derivative featuring a piperazine ring substituted with a 3-phenylpropyl group at the 1-position and a methyl group at the 3-position of the pyridazine core (Figure 1). Pyridazine derivatives are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, attributed to their ability to modulate biological targets such as enzymes and receptors . The incorporation of a piperazine moiety enhances bioavailability and CNS penetration, while the phenylpropyl substituent may influence lipophilicity and receptor-binding specificity .
Properties
IUPAC Name |
3-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-16-9-10-18(20-19-16)22-14-12-21(13-15-22)11-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-10H,5,8,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEIJPYXYVZQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.
Substitution with Piperazine: The pyridazine ring is then reacted with 1-(3-phenylpropyl)piperazine under appropriate conditions, such as heating in the presence of a solvent like ethanol or dimethyl sulfoxide.
Methylation: The final step involves the methylation of the pyridazine ring at the 3-position, which can be achieved using methyl iodide or a similar methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxide.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
3-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Pharmacological Profiles
Piperazine Substitution Patterns
- Compound from : 4-(Aryl/heteroaryl-2-yl methyl)-6-phenyl-2-[3-(4-substituted-piperazine-1-yl)propyl]pyridazin-3(2H)-one derivatives exhibit anticancer activity, with variations in aryl/heteroaryl groups correlating with potency against specific cancer cell lines. For instance, bulkier substituents improve selectivity for kinase inhibition .
- Compound from (Compound 2) : 3-Cyclopropyl-6-[4-(2-phenyl-ethenesulfonyl)-piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine features a sulfonyl group on the piperazine ring, which may enhance solubility and caspase-8 activation efficacy in TRAIL-induced apoptosis pathways .
Pyridazine Core Modifications
- 3-Chloro-6-{4-[3-(4-Chlorophenoxy)Propyl]Piperazin-1-Yl}Pyridazine (): Chlorine atoms at the 3-position and on the phenoxy group enhance antibacterial and antiviral activities, likely due to electron-withdrawing effects that stabilize interactions with microbial enzymes .
- 3-Methoxy-6-[4-(3-Methylphenyl)Piperazin-1-Yl]Pyridazine () : Methoxy substitution increases metabolic stability compared to methyl groups, as observed in improved pharmacokinetic profiles in CNS-targeting agents .
- 3-Aldehyde-1-Phenylpyridazine Derivatives () : The aldehyde group at the 3-position confers potent antimicrobial activity, with compound 3e outperforming streptomycin against Gram-negative bacteria. This suggests that polar functional groups enhance interactions with bacterial cell walls .
Activity Comparison Table
Mechanistic and Selectivity Insights
- Anticancer Activity : The target compound’s phenylpropyl group may mimic kinase inhibitor scaffolds, similar to derivatives, which disrupt ATP-binding pockets in kinases .
- Antimicrobial vs. Antiviral : Chlorine substituents () enhance halogen bonding with microbial enzymes, whereas aldehyde groups () likely form covalent adducts with bacterial proteins .
- CNS Penetration : Methoxy and methylphenyl groups () balance lipophilicity and polarity, optimizing blood-brain barrier traversal .
Biological Activity
3-Methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant case studies.
Compound Overview
Chemical Properties:
| Property | Details |
|---|---|
| CAS No. | 1808381-22-7 |
| Molecular Formula | C19H24N6 |
| Molecular Weight | 336.443 g/mol |
| IUPAC Name | 3-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
| Purity | 95% |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyridazine Ring: Reaction of hydrazine with a suitable dicarbonyl compound.
- Substitution with Piperazine: The pyridazine ring is reacted with 1-(3-phenylpropyl)piperazine.
- Methylation: Methylation at the 3-position using methyl iodide or similar agents.
The compound's mechanism of action includes:
- Enzyme Inhibition: It inhibits specific enzymes by binding to their active sites, preventing substrate binding and catalytic activity.
- Modulation of Signaling Pathways: It may influence pathways related to inflammation and cell proliferation, suggesting potential anti-inflammatory properties .
Antichlamydial Activity
Research indicates that derivatives of pyridazines, including the target compound, exhibit selective activity against Chlamydia trachomatis. In vitro studies have shown that certain analogues can impair the growth of this pathogen without affecting host cell viability, thus highlighting their potential as selective antichlamydial agents .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays. For instance:
- MIC Values: Compounds derived from similar structures exhibited MIC values against various bacterial strains, indicating moderate to potent antibacterial activity.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| N. meningitidis | 64 |
| H. influenzae | 32 |
These findings suggest that modifications to the piperazine moiety can enhance antibacterial efficacy .
Cytotoxicity and Selectivity
In toxicity assessments, the compound demonstrated mild toxicity towards mammalian cell lines but was non-mutagenic in Drosophila melanogaster assays. This selectivity for bacterial cells over mammalian cells is critical for therapeutic applications .
Study on Antimicrobial Activity
A study evaluated several pyridazine derivatives for their antimicrobial properties. The results indicated that modifications on the phenyl group significantly affected the compounds' activity against Chlamydia trachomatis, with some derivatives showing enhanced activity when electron-withdrawing groups were introduced .
Clinical Implications
Given its biological activity profile, this compound holds potential as a lead compound for developing new antibiotics or anti-inflammatory drugs targeting specific pathways involved in disease processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
